1-Oleoyl-2-docosahexaenoyl phosphatidylcholine

Description

Properties

IUPAC Name |

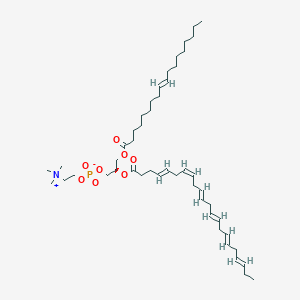

[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEVDFOXMCHLKL-BFVLUCRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99296-82-9 |

Source

|

| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine: Structure, Function, and Therapeutic Potential

Abstract

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids that are fundamental components of eukaryotic cell membranes.[1] Characterized by the presence of the monounsaturated oleic acid at the sn-1 position and the essential omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA), at the sn-2 position of the glycerol backbone, ODPC exhibits unique biochemical properties that are critical for the structural integrity and functionality of specialized cell types, particularly in the nervous system and the retina. This guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted biological roles of ODPC. We will delve into its significance in membrane dynamics, neurological function, and cell signaling, and discuss its emerging potential in therapeutic applications. Furthermore, this document outlines key experimental protocols for the extraction, analysis, and functional investigation of ODPC, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Architecture of 1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine

Phosphatidylcholines are glycerophospholipids that feature a choline headgroup.[2] The defining characteristic of ODPC lies in its precise fatty acid composition, which dictates its three-dimensional structure and, consequently, its functional specificity.

The core structure of ODPC consists of:

-

A glycerol backbone .

-

An oleic acid molecule esterified at the sn-1 position. Oleic acid is a monounsaturated omega-9 fatty acid with the notation 18:1(9Z).

-

A docosahexaenoic acid (DHA) molecule esterified at the sn-2 position. DHA is a polyunsaturated omega-3 fatty acid with the notation 22:6(n-3).

-

A phosphate group at the sn-3 position, which links the glycerol backbone to the choline headgroup.

-

A choline molecule, which constitutes the polar headgroup of the phospholipid.

The presence of a saturated or monounsaturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position is a common structural motif in many biologically important phospholipids. This specific arrangement in ODPC contributes significantly to the fluidity and dynamic nature of the cell membranes it inhabits.

Caption: Biosynthesis and remodeling pathways leading to the formation of ODPC.

Biological Functions and Significance

The unique structure of ODPC, with its flexible, polyunsaturated DHA chain, underpins its critical roles in various biological processes.

Membrane Dynamics and Integrity

Phosphatidylcholines are the most abundant phospholipids in eukaryotic cell membranes, contributing to the structural integrity of the lipid bilayer. [3]The high degree of unsaturation in the DHA chain of ODPC introduces a "kink" in the fatty acid tail, which increases the fluidity and flexibility of the cell membrane. This is particularly important in cells that undergo frequent changes in shape or require a highly dynamic membrane environment, such as neurons and photoreceptor cells.

Neurological Health and Function

The brain is highly enriched in DHA, which is a crucial component of neuronal membranes. [4]DHA-containing phospholipids, like ODPC, are vital for optimal brain function.

-

Synaptic Plasticity and Cognitive Function: Studies have shown that supplementation with DHA can promote the synthesis of various phospholipids, including phosphatidylserine (PS) and phosphatidylcholine (PC), which are involved in synaptic plasticity and cognitive function. [4]Animal studies have demonstrated that intraperitoneal injection of ODPC can enhance discriminatory shock avoidance learning, suggesting a direct role in learning and memory processes. [5]* Neuroprotection: Phosphatidylcholine has been shown to enhance neuronal differentiation and ameliorate neuronal damage under inflammatory conditions, thereby modulating neuronal plasticity. [6]The presence of DHA within the PC molecule is thought to be a key contributor to these neuroprotective effects.

Retinal Function

The retina, particularly the outer segments of photoreceptor cells, has the highest concentration of DHA in the body. This enrichment is critical for the proper function of vision.

-

Phototransduction: The fluid membrane environment created by DHA-containing phospholipids like ODPC is essential for the conformational changes of rhodopsin, the primary light-sensitive protein in photoreceptors, during the visual cycle.

-

Retinal Health: The integrity of photoreceptors is a primary concern in age-related macular degeneration (AMD), a leading cause of vision loss. [7]Maintaining adequate levels of DHA and its associated phospholipids is crucial for supporting photoreceptor health and function.

Cell Signaling and Other Roles

ODPC is not merely a structural component; it is also an active participant in cell signaling pathways.

-

Source of Bioactive Mediators: The enzymatic cleavage of DHA from ODPC can release this fatty acid to be converted into various signaling molecules, including resolvins and protectins, which have potent anti-inflammatory and neuroprotective properties.

-

Lipid Raft Modulation: Some studies suggest that related alkylphospholipids can disrupt cholesterol-rich membrane domains known as lipid rafts. [8]This disruption can inhibit signaling pathways, such as the PI3K/Akt pathway, which is often overactive in cancer cells, leading to apoptosis. [8]* Anti-tumor Activity: Liposomes prepared with DHA-PC have been shown to inhibit the proliferation of cancer cells and induce apoptosis both in vitro and in vivo. [9]

Methodologies for the Study of ODPC

Investigating the specific roles of ODPC requires robust methods for its extraction, identification, and quantification, as well as functional assays to probe its biological activities.

Extraction and Analysis of ODPC

Protocol: Lipid Extraction from Biological Samples (Bligh-Dyer Method)

-

Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to separate it into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for downstream analysis.

Analytical Techniques:

| Technique | Principle | Application for ODPC Analysis |

| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Separation of phospholipid classes (e.g., PC, PE, PS). |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or charge. | Separation of individual PC molecular species, including ODPC. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Definitive identification and quantification of ODPC based on its precise mass. Often coupled with HPLC (LC-MS). |

digraph "ODPC_Analysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];// Nodes Sample [label="Biological Sample\n(Tissue, Cells)", style=filled, fillcolor="#F1F3F4"]; Extraction [label="Lipid Extraction\n(e.g., Bligh-Dyer)", style=filled, fillcolor="#FFFFFF"]; Separation [label="Chromatographic Separation", style=filled, fillcolor="#FFFFFF"]; HPLC [label="HPLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="TLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Detection & Identification", style=filled, fillcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis & Quantification", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Extraction; Extraction -> Separation; Separation -> HPLC [label="High-resolution"]; Separation -> TLC [label="Preparative/Screening"]; HPLC -> Detection; TLC -> Detection; Detection -> MS; MS -> DataAnalysis; }

Caption: Experimental workflow for the extraction and analysis of ODPC.

Functional Assays

-

Cell Culture Studies: Neuronal or retinal cell lines can be supplemented with ODPC to study its effects on cell viability, differentiation, signaling pathways, and resistance to oxidative or inflammatory stress.

-

Animal Models: Dietary supplementation or direct administration of ODPC in animal models can be used to investigate its impact on cognitive function, visual acuity, and the progression of neurodegenerative or retinal diseases. [5]* Membrane Biophysics: Techniques such as fluorescence recovery after photobleaching (FRAP) and atomic force microscopy (AFM) can be used on artificial membranes (liposomes) containing ODPC to study its effects on membrane fluidity and organization.

Therapeutic and Pharmaceutical Applications

The unique properties of ODPC make it an attractive candidate for various therapeutic and drug delivery applications.

-

Nutraceuticals: As a stabilized and highly bioavailable form of DHA, ODPC and related structured phospholipids are being explored as nutritional supplements to support brain and eye health. [10]* Drug Delivery Systems: Phosphatidylcholines are the primary components of liposomes, which are lipid vesicles used to encapsulate and deliver drugs. [11]The specific inclusion of ODPC in liposomal formulations could enhance their stability and improve their ability to cross the blood-brain barrier for the delivery of neurotherapeutics.

-

Oncology: The ability of some phospholipids to modulate cell signaling pathways and induce apoptosis in cancer cells suggests a potential role for ODPC-based therapies in oncology. [8][9]

Conclusion and Future Perspectives

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is far more than a simple structural lipid. Its precise molecular architecture, featuring the essential fatty acid DHA, endows it with critical functions in maintaining the dynamic and fluid nature of cell membranes, particularly in the brain and retina. Its roles in synaptic plasticity, neuroprotection, and visual function are well-supported, and its involvement in cell signaling pathways highlights its potential as a therapeutic agent and a key component in advanced drug delivery systems.

Future research should focus on elucidating the specific enzymatic pathways that regulate the synthesis and turnover of ODPC in different tissues. A deeper understanding of its interaction with membrane proteins and its role in modulating lipid raft-mediated signaling will open new avenues for therapeutic intervention in a range of diseases, from neurodegenerative disorders to cancer. The continued development of advanced lipidomic techniques will be paramount in unraveling the complex and vital roles of this unique phospholipid.

References

-

MDPI. (2025, January 27). Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity. Available from: [Link]

-

PubMed. (1994, February 14). Intraperitoneal injection of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine enhances discriminatory shock avoidance learning in rats. Available from: [Link]

-

PMC. (2022, April 2). Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases. Available from: [Link]

-

PMC - NIH. Functional optical coherence tomography of retinal photoreceptors. Available from: [Link]

-

PubMed. (2004, October 15). Production of 1,2-didocosahexaenoyl phosphatidylcholine by bonito muscle lysophosphatidylcholine/transacylase. Available from: [Link]

-

PubMed. (2011, September 25). Phosphatidylcholine biosynthesis and lipoprotein metabolism. Available from: [Link]

-

ResearchGate. Proposed mechanism of alkylphospholipid (ODPC)-induced raft-based.... Available from: [Link]

-

ODPC. ODPC STRATEGIC PLAN FY 2022/3. Available from: [Link]

-

MDPI. Special Issue : ODX Formulations for Drug Delivery and Other Approaches to Overcome Swallowing Problems. Available from: [Link]

-

bonndoc. (2020). Phosphatidylcholine synthesis and remodeling in brain endothelial cells. Available from: [Link]

-

PMC. Optical coherence tomography findings and retinal changes after vitrectomy for optic disc pit maculopathy. Available from: [Link]

-

YouTube. (2021, May 12). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). Available from: [Link]

-

PMC. Phosphatidylcholine restores neuronal plasticity of neural stem cells under inflammatory stress. Available from: [Link]

-

CRAN R-project. (2022, March 2). odpc: One-Sided Dynamic Principal Components. Available from: [Link]

-

PubMed. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Available from: [Link]

-

ResearchGate. (2025, August 5). Role of docosahexaenoic acid-phosphatidylcholine liposomes in inhibiting tumor growth. Available from: [Link]

-

ClinicalTrials.gov. Study Details | NCT05355415 | Adaptive Optics Imaging of Outer Retinal Diseases. Available from: [Link]

-

Wikipedia. Phosphatidylcholine. Available from: [Link]

-

YouTube. (2024, June 21). Unraveling the Secrets of Distearoyl Phosphatidylcholine (DSPC): A Deep Dive into Its World. Available from: [Link]

-

RDocumentation. odpc: Fitting of One-Sided Dynamic Principal Components. Available from: [Link]

-

MDPI. An Insight into Preparatory Methods and Characterization of Orodispersible Film—A Review. Available from: [Link]

-

PubMed. (2010, September 23). Inhibition of TIR domain signaling by TcpC: MyD88-dependent and independent effects on Escherichia coli virulence. Available from: [Link]

-

Frontiers. Lysophosphatidylcholines and phosphatidylcholines as biomarkers for stroke recovery. Available from: [Link]

-

PubMed. (2006, October 19). Spontaneous retinal activity mediates development of ocular dominance columns and binocular receptive fields in v1. Available from: [Link]

-

ResearchGate. (2025, August 5). Optimization of multiple responses using principal component analysis and technique for order preference by similarity to ideal solution | Request PDF. Available from: [Link]

-

PMC - NIH. Oxytetracycline Biosynthesis. Available from: [Link]

-

LIPID MAPS. (2025, November 11). 3D model of PC 18:1(9Z)/18:1(9Z). Available from: [Link]

-

ResearchGate. The major signaling pathway regulation and core machinery of autophagy.... | Download Scientific Diagram. Available from: [Link]

-

IOVS. (2024, May 15). Outer Retinal Thickness Is Associated With Cognitive Function in Normal Aging to Intermediate Age-Related Macular Degeneration. Available from: [Link]

-

Lipotype. Phosphatidylcholine - Lipid Analysis. Available from: [Link]

-

Dove Medical Press. (2025, May 21). Quality by Design Formulation Approach for the Development of Orodispersible Tablets of Dexlansoprazole. Available from: [Link]

-

arikalin.com. A Conceptual Framework for HPC Operational Data Analytics. Available from: [Link]

-

Patrick Holford. Phospholipids for Brain Health. Available from: [Link]

-

MDPI. (2019, May 1). Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues. Available from: [Link]

-

ResearchGate. The structures of 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC),.... Available from: [Link]

-

biocrates life sciences gmbh. (2022, April 12). Phosphatidylcholines - Metabolite of the month. Available from: [Link]

-

PubMed. (2013, April 18). Original Article Role of PLC-PIP2 and cAMP-PKA Signal Pathways in Radiation-induced Immune-suppressing Effect*. Available from: [Link]

-

MDPI. (2020, October 16). The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe. Available from: [Link]

-

Frontiers. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major. Available from: [Link]

-

AOCS. (2019, July 23). Phospholipid Biosynthesis. Available from: [Link]

-

YouTube. (2015, May 12). Common Properties of Signal Pathways. Available from: [Link]

-

PNAS. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system. Available from: [Link]

-

YouTube. (2014, June 11). 130-Synthesis of Other Lipids. Available from: [Link]

-

MDPI. (2021, December 27). Lipid Specific Membrane Interaction of Aptamers and Cytotoxicity. Available from: [Link]

Sources

- 1. lipotype.com [lipotype.com]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity [mdpi.com]

- 5. Intraperitoneal injection of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine enhances discriminatory shock avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylcholine restores neuronal plasticity of neural stem cells under inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional optical coherence tomography of retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

biological role of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine

An In-Depth Technical Guide to the Biological Role of 1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine (ODPC)

Abstract

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids forming the structural basis of cellular membranes. Characterized by the presence of the monounsaturated oleic acid at the sn-1 position and the essential omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA), at the sn-2 position, ODPC exhibits unique physicochemical properties that significantly influence membrane dynamics. Beyond its structural role, ODPC is a critical vehicle for the transport of DHA into the brain, a key modulator of signaling pathways, and a precursor to potent bioactive lipid mediators. Its metabolism and function are intricately linked to neurological health, inflammatory responses, and the pathology of various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological roles of ODPC, offering insights for researchers, scientists, and drug development professionals.

Introduction to Phosphatidylcholines and Omega-3 Fatty Acids

The Phosphatidylcholine Family: Structure and General Functions

Phosphatidylcholines (PCs) are a class of glycerophospholipids that are fundamental to the structure and function of eukaryotic cells.[1][2] They are the most abundant phospholipid in most mammalian membranes, contributing to over 50% of the total phospholipid content.[3] The basic structure of a PC molecule consists of a glycerol backbone, two fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphocholine head group attached at the sn-3 position.[4] This amphipathic nature, with a hydrophilic head and hydrophobic tails, allows PCs to spontaneously form the lipid bilayers that constitute cellular and organellar membranes.[5]

Beyond their primary structural role, PCs are involved in a multitude of cellular processes, including membrane-mediated cell signaling, cholesterol homeostasis, the formation of transport lipoproteins, and the synthesis of neurotransmitters like acetylcholine.[1][2][4] The diversity of fatty acid chains attached to the glycerol backbone gives rise to a vast number of distinct PC molecular species, each with unique properties and biological functions.[1]

Docosahexaenoic Acid (DHA): A Critical Polyunsaturated Fatty Acid

Docosahexaenoic acid (DHA, 22:6n-3) is the longest and most unsaturated omega-3 polyunsaturated fatty acid (PUFA) commonly found in cell membranes.[6] As an essential fatty acid, DHA cannot be synthesized de novo efficiently by the human body and must be obtained from dietary sources, primarily fatty fish and algae. DHA is highly concentrated in the brain and retina, where it plays a crucial role in neurological development, cognitive function, and visual acuity.[7] Its presence in membrane phospholipids significantly influences membrane properties, including fluidity, permeability, and the function of embedded proteins.[6]

Introducing 1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine (ODPC): A Key Molecular Species

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a specific PC species featuring oleic acid (18:1n-9) at the sn-1 position and DHA at the sn-2 position. This asymmetric acylation is common for glycerophospholipids, where the sn-1 position is often occupied by a saturated or monounsaturated fatty acid, and the sn-2 position by a polyunsaturated fatty acid.[7] This specific structure endows ODPC with distinct properties that are central to its biological importance, particularly in the context of neural health and disease.

Physicochemical Properties and Membrane Dynamics of ODPC

Molecular Structure and its Influence on Membrane Architecture

The unique "kinked" structure of DHA, due to its six double bonds, combined with the single kink of oleic acid, means that ODPC occupies a larger molecular area within a membrane compared to its counterparts with saturated fatty acids. This structural feature prevents tight packing of phospholipid tails, thereby influencing the physical state of the membrane.

Caption: Structure of ODPC and its integration into a lipid bilayer.

Impact on Membrane Fluidity, Permeability, and Lipid Rafts

The incorporation of ODPC into a phospholipid bilayer significantly increases membrane fluidity and permeability.[6] This is a direct consequence of the bulky and flexible nature of the DHA chain, which disrupts the ordered packing of adjacent acyl chains. Studies comparing mono-DHA PCs (like ODPC) with di-DHA PCs have shown that while both increase fluidity, the effects are distinct. For instance, di-DHA PCs create an even more fluid and permeable bilayer.[6] This modulation of fluidity is critical for the function of membrane-bound proteins, such as receptors and ion channels, whose conformational changes and lateral mobility are dependent on the lipid environment. Furthermore, the presence of highly unsaturated lipids like ODPC is thought to influence the formation and stability of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—by being preferentially excluded from these more ordered domains.

Biosynthesis and Metabolism of ODPC

The cellular pool of ODPC is maintained through a dynamic balance of two primary pathways: de novo synthesis and acyl chain remodeling, followed by catabolic processes that generate important signaling molecules.

De Novo Synthesis (Kennedy Pathway) and Remodeling (Lands Cycle)

PCs are synthesized de novo via the Kennedy pathway, which involves the enzymatic combination of CDP-choline and diacylglycerol (DAG).[2][8][9] However, this pathway tends to produce PCs with more saturated fatty acids.[7] Therefore, the enrichment of membranes with specific PUFA-containing species like ODPC relies heavily on the Lands cycle, a remodeling pathway.

In the Lands cycle, a pre-existing PC molecule is hydrolyzed by phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position, yielding a lysophosphatidylcholine (LPC).[10][11] Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) re-acylates the LPC with a specific acyl-CoA, in this case, docosahexaenoyl-CoA, to form the final ODPC molecule.[11] This cycle allows for precise control over the fatty acid composition of membrane phospholipids.

Caption: Biosynthesis and catabolism pathways of ODPC.

The Role of Phosphatidylethanolamine N-methyltransferase (PEMT)

An alternative route for generating PUFA-rich PCs, including those containing DHA, is through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is predominantly active in the liver.[8][9] This pathway converts phosphatidylethanolamine (PE) to PC through three sequential methylation steps. The PEMT pathway preferentially utilizes PE species that contain PUFAs like DHA.[12] Therefore, it is a significant contributor to the systemic pool of DHA-containing PCs. In fact, plasma levels of PtdCho-DHA have been proposed as a potential surrogate marker for hepatic PEMT activity in humans.[12][13]

Catabolism: Generation of Bioactive Lysophosphatidylcholine (Lyso-PC-DHA)

ODPC is not merely a structural component; its turnover releases potent signaling molecules. The action of phospholipase A1 (PLA1) or A2 (PLA2) on ODPC cleaves one of the fatty acid chains, producing a lysophosphatidylcholine (LPC) and a free fatty acid.[11][14] Specifically, PLA1 action would release DHA, while PLA2 action releases oleic acid and generates 1-oleoyl-lysophosphatidylcholine. Conversely, if the starting molecule is different, cleavage can yield 2-docosahexaenoyl-lysophosphatidylcholine (Lyso-PC-DHA). This particular lysophospholipid is increasingly recognized for its crucial role in delivering DHA across the blood-brain barrier.[7][15]

Key Biological Roles and Signaling Pathways

Structural Integrity of Cellular Membranes, particularly in the Central Nervous System

The high concentration of DHA in the brain's phospholipids underscores the importance of species like ODPC for maintaining the structural and functional integrity of neuronal and glial membranes. The increased fluidity imparted by ODPC is essential for rapid signal transduction, neurotransmitter release, and the function of embedded receptors.

ODPC as a Carrier for DHA Transport to the Brain

While free DHA can cross the blood-brain barrier (BBB), studies suggest that DHA esterified in the sn-2 position of lysophosphatidylcholine (Lyso-PC-DHA) is a preferred carrier for brain uptake.[7][15] ODPC, circulating in lipoproteins, serves as a major systemic reservoir for DHA. Lipoprotein lipase and other phospholipases can act on ODPC in the vicinity of the BBB to generate Lyso-PC-DHA, which is then efficiently transported into the brain by the Mfsd2a transporter.

Caption: Workflow for DHA transport to the brain via ODPC metabolism.

Modulation of Enzyme Activity: The Case of Protein Kinase C (PKC)

The lipid environment can directly influence the activity of membrane-associated enzymes. While the phosphatidylethanolamine counterpart (1-oleoyl-2-docosahexaenoyl-PE) has been shown to be a potent activator of Protein Kinase C (PKC), a key enzyme in signal transduction, the corresponding PC species (ODPC) had no such effect.[16] This highlights the specificity of lipid-protein interactions, where both the acyl chain composition and the headgroup are critical determinants of biological activity.

Role in Gene Regulation: Link to Peroxisome Proliferator-Activated Receptor γ (PPARγ)

DHA and its metabolites are known ligands for nuclear receptors, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a transcription factor that regulates genes involved in lipid metabolism and inflammation. Studies have shown that DHA-enriched phosphatidylcholine can suppress cancer cell metastasis by activating PPARγ.[17] This activation leads to the downregulation of pro-invasive factors like matrix metallopeptidase 9 (MMP9) and vascular endothelial growth factor (VEGF).[17] ODPC, as a significant source of DHA, is thus implicated in these gene regulatory networks.

Generation of Downstream Signaling Molecules

The metabolic products of ODPC are themselves potent signaling molecules. As mentioned, Lyso-PC-DHA is crucial for brain DHA uptake. Furthermore, Lyso-PCs can activate G protein-coupled receptors and influence inflammatory pathways.[11][14] The release of free fatty acids (oleic acid or DHA) from ODPC provides substrates for the synthesis of other bioactive lipids. For example, DHA can be converted into specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are critical for the resolution of inflammation.

Implications in Health and Disease

The central role of ODPC in membrane structure and signaling implicates its dysregulation in a range of pathologies.

-

Neurological Function and Disorders: Given the high concentration of DHA in the brain, inadequate levels of ODPC or impaired DHA transport can contribute to cognitive decline and may be a factor in neurodegenerative diseases like Alzheimer's.[7][8]

-

Inflammatory Processes and Cardiovascular Health: The balance between ODPC and its metabolic product, LPC, is critical. Elevated LPC levels are associated with inflammatory conditions like atherosclerosis.[1][11] Conversely, the DHA released from ODPC can generate anti-inflammatory and pro-resolving mediators.

-

Cancer Biology: Altered phosphatidylcholine metabolism is a hallmark of many cancers, driven by the need for rapid membrane synthesis for proliferating cells.[4][18] As demonstrated, DHA-containing PCs can suppress metastasis, suggesting that the specific composition of PCs, including ODPC, can influence tumor progression.[17]

-

Metabolic Diseases: There is a strong link between hepatic phospholipid homeostasis and non-alcoholic fatty liver disease (NAFLD).[19][20] A disruption in the ratio of phosphatidylcholine to phosphatidylethanolamine can promote steatohepatitis.[20] The PEMT pathway, a key source of ODPC, is central to maintaining this ratio in the liver.

Methodologies for Studying ODPC

Investigating the specific roles of ODPC requires robust analytical and experimental protocols.

Protocol: Extraction and Quantification of ODPC from Biological Samples

Objective: To extract total lipids from a biological sample (e.g., plasma, tissue homogenate) and quantify the specific ODPC molecular species using liquid chromatography-mass spectrometry (LC-MS).

Rationale: This protocol employs a modified Bligh-Dyer extraction, a standard method for efficiently partitioning lipids from aqueous and proteinaceous components. Subsequent analysis by LC-MS provides the high resolution and sensitivity needed to separate and identify individual phospholipid species based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

-

Sample Preparation: Homogenize ~50 mg of tissue or use ~100 µL of plasma. Add an internal standard (e.g., a deuterated or C13-labeled PC standard) for accurate quantification.

-

Lipid Extraction: a. Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample in a glass tube. Vortex vigorously for 1 minute. b. Add 1 mL of chloroform. Vortex for 30 seconds. c. Add 1 mL of water. Vortex for 30 seconds. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

-

LC-MS Analysis: a. Inject the sample onto a C18 reverse-phase HPLC column. b. Elute lipids using a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile, both containing a modifier like ammonium formate). c. Detect ions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes. d. Identify ODPC by its specific precursor ion mass and characteristic fragment ions (e.g., the phosphocholine headgroup fragment at m/z 184.07).

-

Quantification: Calculate the concentration of ODPC by comparing its peak area to that of the known concentration of the internal standard.

Protocol: In Vitro Reconstitution using Liposomes to Study Membrane Properties

Objective: To create model membranes (liposomes) containing ODPC to study its effects on membrane fluidity and permeability in vitro.

Rationale: Liposomes are self-assembled vesicles composed of a lipid bilayer, providing a simplified and controllable system to investigate the biophysical properties of specific lipids without the complexity of a cellular environment.[21] The thin-film hydration method is a common and effective technique for their preparation.

Methodology:

-

Lipid Film Preparation: a. In a round-bottom flask, dissolve a defined molar ratio of lipids (e.g., a background lipid like 1-palmitoyl-2-oleoyl-PC (POPC) and varying amounts of ODPC) in chloroform. b. Evaporate the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Warm a hydration buffer (e.g., HEPES-buffered saline) to a temperature above the phase transition temperature of the lipid mixture. b. Add the warm buffer to the flask and gently swirl to hydrate the lipid film, forming multilamellar vesicles (MLVs).

-

Vesicle Sizing (Extrusion): a. To create unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size using a mini-extruder.

-

Biophysical Analysis: a. Fluidity: Incorporate a fluorescent probe sensitive to membrane order (e.g., Laurdan or DPH) into the liposomes. Measure changes in fluorescence anisotropy or generalized polarization to determine the effect of ODPC concentration on membrane fluidity. b. Permeability: Encapsulate a fluorescent dye (e.g., calcein) at a self-quenching concentration inside the liposomes. Monitor the increase in fluorescence over time as the dye leaks out and becomes de-quenched, providing a measure of membrane permeability.

Future Directions and Therapeutic Potential

The unique biological roles of ODPC position it as a molecule of significant interest for future research and therapeutic development.

-

ODPC as a Biomarker: Given its link to hepatic PEMT activity and its role in DHA transport, plasma ODPC levels could be developed as a noninvasive biomarker for liver health or neurological conditions associated with impaired DHA metabolism.[12]

-

Therapeutic Agents and Drug Delivery: Stabilized forms of Lyso-PC-DHA, derived from ODPC, are being explored as a highly bioavailable means of delivering DHA to the brain for the potential treatment or prevention of neurological disorders.[7] The biophysical properties of ODPC could also be harnessed in the design of liposomal drug delivery systems to enhance their stability and interaction with target cells.

-

Unanswered Questions: Key areas for future investigation include the precise mechanisms by which ODPC and other DHA-containing phospholipids modulate the function of specific membrane proteins, their role in the dynamic organization of synaptic membranes, and how genetic variations in lipid metabolizing enzymes impact individual ODPC levels and disease susceptibility.

References

-

Vance, D. E. (2014). Phospholipid methylation in mammals: from biochemistry to physiological function. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1477-1487. [Link]

-

Lagarde, M., Bernoud-Hubac, N., Calzada, C., et al. (2022). Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases. International Journal of Molecular Sciences, 23(7), 3969. [Link]

-

van der Veen, J. N., Kennelly, J. P., Wan, S., et al. (2017). The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1558-1572. [Link]

-

Stillwell, W., Shaikh, S. R., Zerouga, M., et al. (1995). Comparison of phosphatidylcholines containing one or two docosahexaenoic acyl chains on properties of phospholipid monolayers and bilayers. Biochemistry, 34(23), 7664-7672. [Link]

-

Kopec, A. M., & Lally, B. S. (2024). Biochemistry and Diseases Related to the Interconversion of Phosphatidylcholine, Phosphatidylethanolamine, and Phosphatidylserine. International Journal of Molecular Sciences, 25(19), 10509. [Link]

-

Wikipedia. (n.d.). Phosphatidylcholine. [Link]

-

Lipotype. (n.d.). Phosphatidylcholine. [Link]

-

Krahmer, N., et al. (2014). Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage. BMC Cell Biology, 15, 43. [Link]

-

McMaster, C. R. (1995). Role of phospholipids containing docosahexaenoyl chains in modulating the activity of protein kinase C. The Journal of Biological Chemistry, 270(41), 24179-24185. [Link]

-

Wang, Y., et al. (2022). DHA- and EPA-Enriched Phosphatidylcholine Suppress Human Lung Carcinoma 95D Cells Metastasis via Activating the Peroxisome Proliferator-Activated Receptor γ. Marine Drugs, 20(11), 693. [Link]

-

da Silva, T. F., et al. (2011). Docosahexaenoic acid in plasma phosphatidylcholine may be a potential marker for in vivo phosphatidylethanolamine N-methyltransferase activity in humans. The American Journal of Clinical Nutrition, 93(5), 968-974. [Link]

-

Tavano, L., & Muzzalupo, R. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Pharmaceutics, 13(6), 911. [Link]

-

Wang, Z., et al. (2019). Elevated serum phosphatidylcholine (16:1/22:6) levels promoted by fish oil and vitamin D3 are highly correlated with biomarkers of non-alcoholic fatty liver disease in Chinese subjects. Food & Function, 10(10), 6567-6575. [Link]

-

Liang, H., & Song, K. (2025). Multi-omics analysis reveals metabolic regulation of phosphatidylcholine, triglycerides, phosphatidylethanolamine, and cardiolipin metabolism in mouse liver with metabolic dysfunction-associated steatotic liver disease. PLOS ONE, 20(11), e0332177. [Link]

-

Chen, Y., et al. (2022). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 23(21), 13481. [Link]

-

Lee, H., et al. (2022). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. International Journal of Molecular Sciences, 23(15), 8274. [Link]

-

Nieto-Vazquez, I., et al. (2021). Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells. Frontiers in Immunology, 12, 738634. [Link]

-

Vance, D. E. (2012). Phosphatidylcholine biosynthesis and lipoprotein metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 754-761. [Link]

-

Hussain, W. (n.d.). Lipid Signaling Pathways: An Important Mechanism in Cellular Comm. Journal of Cell Science and Therapy. [Link]

-

van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature Reviews Molecular Cell Biology, 9(2), 112-124. [Link]

-

Yalcin, E., & de la Monte, S. M. (2018). Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids. Metabolites, 8(4), 74. [Link]

-

Escribá, P. V., et al. (2019). Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues. International Journal of Molecular Sciences, 20(9), 2133. [Link]

- GBD 2017 US Neurological Disorders Collaborators. (2021). The state of US neurological care: A systematic analysis of national- and state-level health-care spending and burden for 15 neurological disorders from 1996 to 2016. JAMA Neurology, 78(3), 278-290.

-

Alfaro, J. F., et al. (2023). Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application. Marine Drugs, 21(4), 220. [Link]

Sources

- 1. Phosphatidylcholines - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. Membrane lipids: where they are and how they behave - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of phosphatidylcholines containing one or two docosahexaenoic acyl chains on properties of phospholipid monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ewhde.com [ewhde.com]

- 10. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docosahexaenoic acid in plasma phosphatidylcholine may be a potential marker for in vivo phosphatidylethanolamine N-methyltransferase activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic acid in plasma phosphatidylcholine may be a potential marker for in vivo phosphatidylethanolamine N-methyltransferase activity in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Role of phospholipids containing docosahexaenoyl chains in modulating the activity of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DHA- and EPA-Enriched Phosphatidylcholine Suppress Human Lung Carcinoma 95D Cells Metastasis via Activating the Peroxisome Proliferator-Activated Receptor γ [mdpi.com]

- 18. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-omics analysis reveals metabolic regulation of phosphatidylcholine, triglycerides, phosphatidylethanolamine, and cardiolipin metabolism in mouse liver with metabolic dysfunction-associated steatotic liver disease | PLOS One [journals.plos.org]

- 20. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids [mdpi.com]

- 21. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine (18:1-22:6 PC): Biophysical Dynamics, Membrane Architecture, and Signaling Modulation

Executive Summary

1-Oleoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (18:1-22:6 PC), designated in lipidomics as PC(18:1/22:6), is a structurally asymmetric and highly bioactive glycerophospholipid. Characterized by a monounsaturated oleic acid (18:1) at the sn-1 position and a highly polyunsaturated docosahexaenoic acid (DHA, 22:6) at the sn-2 position, this molecule serves as a critical modulator of cell membrane biophysics. For drug development professionals and membrane biophysicists, understanding 18:1-22:6 PC is essential: it actively dictates the lateral organization of lipid rafts, allosterically regulates inflammatory enzymes such as 5-lipoxygenase (5-LOX), and serves as a highly sensitive clinical biomarker for metabolic and inflammatory pathologies.

Biophysical Impact on Membrane Architecture

Lipid Raft Modulation and Domain Coalescence

Cellular membranes are heterogeneous, featuring ordered microdomains known as lipid rafts—enriched in sphingomyelin (SM) and cholesterol—that function as signaling platforms. The incorporation of highly polyunsaturated lipids like 18:1-22:6 PC into the bulk membrane drastically alters the lateral organization of these domains[1].

Because SM and cholesterol form solid, tightly packed phases at physiological temperatures, the introduction of the highly flexible, liquid 22:6 chain creates a distinct thermodynamic environment[2]. Molecular dynamics simulations and solid-state

Mechanism of 18:1-22:6 PC in facilitating lipid raft coalescence via interfacial buffering.

Membrane Compressibility and Curvature Dynamics

The high degree of unsaturation in the sn-2 DHA chain introduces significant conformational flexibility. In model membranes, the incorporation of DHA-containing PCs decreases specific adiabatic compressibility, reflecting an enhanced internal order within the hydrophobic core despite the fluidizing nature of the double bonds[4]. Furthermore, 18:1-22:6 PC forms stable bilayers with minimal negative curvature strain. This is a critical biophysical parameter for the binding and activation of peripheral membrane proteins like Protein Kinase C (PKC). Unlike DHA-containing phosphatidylethanolamines (PE), which lower the bilayer-to-hexagonal phase transition temperature (

Enzymatic Modulation and Cellular Signaling

Specific Non-Competitive Inhibition of 5-Lipoxygenase

Beyond its structural role, 18:1-22:6 PC is a potent allosteric modulator. Research utilizing rat basophilic leukemia (RBL-1) cells has identified 18:1-22:6 PC as a highly specific, non-competitive inhibitor of 5-lipoxygenase (5-LOX), the rate-limiting enzyme in inflammatory leukotriene biosynthesis[6].

The inhibitory mechanism is strictly dependent on the exact acyl chain configuration. Replacing the sn-1 oleic acid with a saturated palmitic acid (16:0) completely abolishes the inhibitory activity, while reducing the number of double bonds in the sn-2 chain proportionally decreases efficacy[6]. This demonstrates a highly specific steric interaction between the 18:1-22:6 PC molecule and the allosteric regulatory sites of 5-LOX, presenting a compelling mechanism for the anti-inflammatory benefits of specific omega-3 derived phospholipids.

Non-competitive inhibition of 5-lipoxygenase by 18:1-22:6 PC, halting leukotriene synthesis.

Clinical Biomarker Utility

Because of its precise role in membrane turnover and signaling, systemic levels of 18:1-22:6 PC are highly sensitive to physiological stress. Lipidomic profiling has established decreased levels of PC(18:1/22:6) in eutopic endometrium as a highly sensitive and specific biomarker for the early diagnosis of endometriosis, reflecting altered apoptotic signaling[7][8]. Furthermore, plasma levels of PC(18:1/22:6) serve as a critical mediating metabolite that links dietary polyunsaturated fatty acid (PUFA) intake to a reduced risk of cardiometabolic multimorbidity[9].

Quantitative Data Summaries

Table 1: Structural Specificity of Phospholipids in 5-Lipoxygenase Inhibition[6]

| Phospholipid Species | sn-1 Acyl Chain | sn-2 Acyl Chain | 5-LOX Inhibition (ID₅₀) | Inhibition Kinetics |

|---|---|---|---|---|

| 18:1-22:6 PC | Oleic Acid (18:1) | DHA (22:6) | 4.0 µM | Non-competitive |

| 16:0-22:6 PC | Palmitic Acid (16:0) | DHA (22:6) | Inactive | N/A |

| 18:1-18:1 PC | Oleic Acid (18:1) | Oleic Acid (18:1) | Weak/Inactive | N/A |

Table 2: Biophysical Properties of Model Membranes (POPC vs. 18:1-22:6 PC)[3][5]

| Membrane Matrix (1:1:1 mol) | Raft Domain Size | Inter-Domain Exchange | PKC Activation Potential | Bilayer Stability |

|---|---|---|---|---|

| POPC / SM / Cholesterol | < 45 nm | Fast | Baseline | High |

| 18:1-22:6 PC / SM / Chol | > 30 nm (Coalesced) | Slow | Baseline (Maintains

Experimental Workflows & Protocols

Protocol 1: Solid-State H NMR Spectroscopy for Lipid Raft Domain Analysis[3]

This protocol utilizes deuterium labeling to non-destructively observe lipid phase behavior without introducing bulky fluorophores that alter membrane thermodynamics.

-

Lipid Film Preparation:

-

Combine 18:1-22:6 PC,[²H₃₁]-N-palmitoylsphingomyelin (PSM-d31), and cholesterol in a 1:1:1 molar ratio in chloroform/methanol (2:1 v/v).

-

Causality: Rapid solvent evaporation under a nitrogen stream followed by overnight lyophilization prevents phase separation during lipid mixing, ensuring a thermodynamically homogenous starting state.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with deuterium-depleted water (buffer) at 60°C (above the phase transition temperature of all components) and subject to 5 freeze-thaw cycles.

-

-

NMR Acquisition & Self-Validation:

-

Acquire solid-state

H NMR spectra at a range of temperatures (e.g., 20°C to 40°C). -

Self-Validating Step: Perform the temperature sweep in both heating and cooling directions. Reversibility of the spectral changes confirms that the observed domain sizes (indicated by single vs. two-component spectra) represent true thermodynamic states rather than kinetic trapping artifacts.

-

Protocol 2: 5-Lipoxygenase Inhibition Assay in RBL-1 Cells[6]

This protocol measures the allosteric inhibition of native 5-LOX by specific phospholipid species.

-

Cell Lysis and Enzyme Preparation:

-

Culture Rat Basophilic Leukemia (RBL-1) cells and homogenize via sonication in a cold Tris-HCl buffer (pH 7.4) containing 2 mM EDTA. Centrifuge at 10,000 × g to obtain the cytosolic fraction.

-

Causality: RBL-1 cells constitutively express high levels of native 5-LOX, providing a physiologically relevant enzymatic conformation that is superior to recombinant proteins for allosteric testing.

-

-

Inhibitor Pre-Incubation:

-

Incubate the cytosolic fraction with varying concentrations of 18:1-22:6 PC (dissolved in minimal ethanol) for 5 minutes at 37°C.

-

Causality: Pre-incubating the lysate ensures the phospholipid accesses the allosteric regulatory site before substrate turnover begins.

-

-

Substrate Addition and HPLC Quantification:

-

Initiate the reaction by adding 10 µM arachidonic acid and 2 mM CaCl₂. Terminate after 10 minutes using ice-cold methanol. Extract metabolites and quantify 5-HETE (the stable metabolite of 5-LOX) via reverse-phase HPLC.

-

Self-Validating Step: Run a parallel assay utilizing 16:0-22:6 PC (Palmitoyl-DHA-PC) as a negative structural control. Because 16:0-22:6 PC lacks the sn-1 oleic acid and is inactive, this validates that the observed inhibition is specific to the 18:1 configuration and not a generalized lipid-induced artifact.

-

References

1.[1] Domain Formation in Model Membranes: Insight From MD Simulations. Purdue University. Available at: [Link] 2.[4] Role of DHA in a Physicochemical Study of a Model Membrane of Grey Matter. MDPI. Available at:[Link] 3.[2] Anton 2 Sims Suggest How Fish Oil Health Benefits Start at Cell Membrane. Pittsburgh Supercomputing Center (PSC). Available at: [Link] 4.[3] DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study. National Institutes of Health (NIH). Available at: [Link] 5.[6] Inhibitory effect of docosahexaenoic acid-containing phospholipids on 5-lipoxygenase in rat basophilic leukemia cells. PubMed. Available at:[Link] 6.[5] Role of phospholipids containing docosahexaenoyl chains in modulating the activity of protein kinase C. PNAS. Available at: [Link] 7.[7] Discovery of Phosphatidic Acid, Phosphatidylcholine, and Phosphatidylserine as Biomarkers for Early Diagnosis of Endometriosis. Frontiers. Available at:[Link] 8.[9] Vitamin E and Fatty Acid Intake and Cardiometabolic Multimorbidity Risk: The Mediating Role of Plasma Lipid Metabolites. MDPI. Available at:[Link] 9.[8] Discovery of Phosphatidic Acid, Phosphatidylcholine, and Phosphatidylserine as Biomarkers for Early Diagnosis of Endometriosis. PMC / NIH. Available at: [Link]

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Anton 2 Sims Suggest How Fish Oil Health Benefits Start at Cell Membrane | PSC [psc.edu]

- 3. DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Inhibitory effect of docosahexaenoic acid-containing phospholipids on 5-lipoxygenase in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Phosphatidic Acid, Phosphatidylcholine, and Phosphatidylserine as Biomarkers for Early Diagnosis of Endometriosis [frontiersin.org]

- 8. Discovery of Phosphatidic Acid, Phosphatidylcholine, and Phosphatidylserine as Biomarkers for Early Diagnosis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine (ODPC)

Executive Summary

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a structurally defined phospholipid of significant interest in the fields of drug delivery, nutritional science, and membrane biophysics. Its unique composition, featuring a monounsaturated fatty acid (oleic acid, 18:1) at the sn-1 position and a critical omega-3 polyunsaturated fatty acid (docosahexaenoic acid, DHA, 22:6) at the sn-2 position, imparts specific physicochemical properties that are highly sought after for creating advanced liposomal formulations and studying cell membrane dynamics. This guide provides an in-depth technical overview of the primary synthesis pathways for ODPC, focusing on enzymatic and chemical methodologies. We will explore the causality behind experimental choices, provide detailed protocols, and outline the necessary purification and characterization techniques to ensure the synthesis of a high-purity final product.

Chapter 1: The Significance and Structure of ODPC

The Molecular Architecture of a Key Phospholipid

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes. Their amphipathic nature, consisting of a hydrophilic phosphocholine headgroup and two hydrophobic fatty acyl tails attached to a glycerol backbone, is fundamental to the formation of the lipid bilayer. The specific fatty acids at the sn-1 and sn-2 positions dictate the membrane's fluidity, permeability, and interaction with membrane proteins.

ODPC is a specific molecular species of PC where the sn-1 position is esterified with oleic acid and the sn-2 position with docosahexaenoic acid. DHA is a crucial nutrient for cognitive and retinal function, and its esterification to a phospholipid carrier is believed to enhance its bioavailability compared to its triacylglycerol form.[1]

Rationale for Synthesis: Applications in Research and Development

The limited availability of ODPC from natural sources in high purity necessitates its chemical or enzymatic synthesis. Researchers and drug developers require structurally defined phospholipids like ODPC for several key applications:

-

Liposome Formulation: The inclusion of the flexible DHA chain can influence the stability, fluidity, and drug-loading capacity of liposomal drug delivery systems.

-

Nutraceuticals: As a carrier for DHA, ODPC is a high-value ingredient for advanced nutritional supplements aimed at brain and eye health.

-

Membrane Biophysics: Pure ODPC is used in model membranes to study the specific effects of omega-3 fatty acids on lipid raft formation, protein function, and membrane organization.

Chapter 2: Enzymatic Synthesis: The Biocatalytic Route

Enzymatic synthesis is often the preferred method for producing structured phospholipids like ODPC. It offers high regiospecificity under mild reaction conditions, which is crucial for preventing the degradation of sensitive polyunsaturated fatty acids like DHA.[2][3] The core of this approach lies in the use of lipases and phospholipases to catalyze esterification or transesterification reactions.

Core Principles of Lipase-Catalyzed Synthesis

Lipases can catalyze the exchange of acyl groups in a phospholipid. The primary reactions employed are:

-

Acidolysis: An acyl group on the phospholipid is exchanged with a free fatty acid.

-

Transesterification: An acyl group is exchanged with a fatty acid ester (e.g., an ethyl ester).[2][3]

-

Esterification: A free hydroxyl group on a lysophosphatidylcholine is acylated by a fatty acid.[4]

The key to success is selecting an enzyme with the desired specificity (sn-1 or sn-2) and optimizing reaction conditions to favor synthesis over the competing hydrolysis reaction.[1]

Pathway A: Two-Step Esterification of Glycerophosphocholine (GPC)

This "bottom-up" approach builds the ODPC molecule step-by-step from the glycerol backbone. It offers precise control over the placement of each fatty acid.

Step 1: Synthesis of 1-Oleoyl-lysophosphatidylcholine (LPC) The first step involves the specific esterification of glycerophosphocholine (GPC) with oleic acid at the sn-1 position. An sn-1,3 specific lipase is ideal for this transformation.

-

Rationale: GPC is a water-soluble precursor. The reaction is typically performed in a solvent-free system where the melted oleic acid acts as both the solvent and the acyl donor. This green chemistry approach avoids hazardous organic solvents.[5] The immobilized lipase from Rhizomucor miehei has been shown to be effective for this reaction.[5]

Step 2: Synthesis of 1-Oleoyl-2-docosahexaenoyl PC The 1-oleoyl-LPC produced in the first step is then esterified with DHA at the remaining sn-2 hydroxyl group.

-

Rationale: This step requires a lipase that can acylate the sn-2 position. While many lipases have sn-1,3 specificity, some, like Candida antarctica lipase B (Novozym 435), exhibit broader specificity and can catalyze this reaction, especially under optimized conditions.[2] Alternatively, a dedicated acyltransferase can be used.

-

LPC Synthesis:

-

Combine glycerophosphocholine (GPC) and oleic acid in a molar ratio of 1:20 in a reaction vessel.

-

Heat the mixture to achieve complete solubilization of GPC.[5]

-

Add immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM) at 10% (w/w) of the total substrate weight.

-

Incubate the reaction at 50-55°C with constant stirring for 24-48 hours.[5]

-

Monitor the formation of 1-oleoyl-LPC using TLC or HPLC-ELSD.

-

-

ODPC Synthesis:

-

Purify the 1-oleoyl-LPC from the first step.

-

Dissolve the purified LPC and free DHA (or DHA ethyl ester) in a suitable organic solvent like hexane.

-

Add an immobilized lipase such as Novozym 435 (15% w/w).[2]

-

Incubate the reaction at 55°C for 24-48 hours under a nitrogen atmosphere to prevent oxidation of DHA.

-

Monitor product formation by TLC or HPLC.

-

Caption: Stepwise enzymatic synthesis of ODPC from GPC.

Pathway B: Transesterification of 1-Oleoyl-LPC

An alternative and widely used strategy starts with a readily available phosphatidylcholine, selectively removes the fatty acid at the sn-2 position, and then incorporates DHA.

Step 1: Production of 1-Oleoyl-LPC via Hydrolysis Start with 1-oleoyl-2-palmitoyl-PC or a similar PC species. Use Phospholipase A2 (PLA2), an enzyme that specifically hydrolyzes the ester bond at the sn-2 position, to generate 1-oleoyl-LPC.

-

Rationale: PLA2 provides exquisite control, ensuring that only the sn-2 fatty acid is removed, leaving the desired oleic acid at the sn-1 position untouched. This creates the precise lysophospholipid intermediate required for the next step.

Step 2: Acylation of 1-Oleoyl-LPC with DHA The LPC intermediate is then acylated with DHA. This is a transesterification (if using a DHA ester) or acidolysis (if using free DHA) reaction.

-

Rationale: As in Pathway A, a lipase like Novozym 435 is often used. The reaction is driven by a high molar excess of the DHA acyl donor.[2] Controlling water content is critical to prevent the reverse hydrolysis reaction.[1]

-

PLA2 Hydrolysis (if starting from a mixed-acid PC):

-

Disperse the starting PC (e.g., 1-oleoyl-2-palmitoyl-PC) in a suitable buffer.

-

Add Phospholipase A2 and incubate at its optimal temperature and pH until hydrolysis is complete.

-

Extract the lipids and purify the 1-oleoyl-LPC.

-

-

Acidolysis Reaction:

-

Dissolve the 1-oleoyl-LPC and a large molar excess of free DHA (e.g., 1:8 LPC:DHA) in hexane.[1]

-

Add immobilized lipase (e.g., Novozym 435 or Lipozyme TL IM) at 15-20% (w/w) of total substrates.[1][2]

-

Incubate at 55°C for 24-36 hours under a nitrogen atmosphere.[2] The reaction time is critical; excessive time can lead to hydrolysis and reduced yield.[2]

-

Filter to remove the immobilized enzyme (which can be washed and reused).

-

Proceed to purification.

-

| Parameter | Typical Range | Rationale & Key Considerations | Source |

| Enzyme Load | 10-20% (w/w) | Balances reaction rate with cost. Higher loads increase rate but may not be economical. | [1][2] |

| Substrate Ratio | 1:5 to 1:10 (PC/LPC to Acyl Donor) | A high excess of the incoming acyl donor (DHA) drives the reaction equilibrium towards incorporation. | [1] |

| Temperature | 50-60 °C | Optimizes enzyme activity while minimizing thermal degradation of DHA. | [1][2] |

| Water Content | < 1% (w/w) | Essential for enzyme activation, but excess water promotes the undesirable side reaction of hydrolysis, reducing PC recovery. | [1] |

| Reaction Time | 12-48 hours | Must be optimized. Insufficient time leads to low incorporation, while excessive time can increase hydrolysis. | [2] |

| Reaction Medium | Hexane, Toluene, or Solvent-Free | Hexane is common for reducing viscosity. Solvent-free systems are greener but can be mass-transfer limited. | [2][3] |

Chapter 3: Chemical Synthesis: The Organic Chemistry Approach

While enzymatic methods are often preferred, total chemical synthesis provides an alternative route that does not rely on biological precursors. This pathway uses protecting group chemistry to direct the acylation to the correct positions on the glycerol backbone.[]

The Protecting Group Strategy

The synthesis starts with a chiral glycerol derivative, typically sn-glycero-3-phosphocholine (GPC). The challenge is to differentiate the sn-1 and sn-2 hydroxyl groups to allow for sequential acylation.

Caption: A representative chemical synthesis pathway for ODPC.

Step-by-Step Synthetic Protocol Overview

-

Protection: Start with commercially available sn-glycero-3-phosphocholine. The primary hydroxyl at the sn-1 position and the secondary hydroxyl at sn-2 are selectively protected. For example, a bulky protecting group like trityl chloride can be used to selectively protect the primary sn-1 hydroxyl.

-

sn-2 Acylation: The remaining free hydroxyl at the sn-2 position is acylated using an activated form of docosahexaenoic acid (e.g., docosahexaenoyl chloride or anhydride) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3]

-

sn-1 Deprotection: The protecting group at the sn-1 position is selectively removed under conditions that do not affect the newly formed ester bond at sn-2.

-

sn-1 Acylation: The now-free sn-1 hydroxyl is acylated with an activated form of oleic acid.

-

Final Deprotection: Any remaining protecting groups on the phosphocholine headgroup are removed to yield the final ODPC product.

This method provides full control but is labor-intensive and involves harsh reagents and solvents that can lead to side reactions and degradation of DHA.[3]

Chapter 4: Downstream Processing and Analytical Validation

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product is of high purity and has the correct structure.

Purification Workflow

The goal of purification is to remove unreacted starting materials (fatty acids, LPC), byproducts (diglycerides, other PC species), and catalysts.

-

Solvent Precipitation: After the reaction, the crude product is often dissolved in a small amount of a nonpolar solvent like hexane or chloroform. Cold acetone is then added to precipitate the phospholipids, while the more nonpolar impurities like free fatty acids remain in solution.[7] This is an effective first-pass purification step.

-

Silica Gel Column Chromatography: This is the gold standard for phospholipid purification.[8]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient elution is typically used. The column is loaded in a nonpolar solvent (e.g., chloroform or hexane/isopropanol) and the polarity is gradually increased by adding methanol. Neutral lipids and free fatty acids elute first, followed by ODPC. More polar byproducts like LPC remain on the column longer.

-

Monitoring: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Caption: General purification workflow for ODPC synthesis.

Analytical Validation

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized ODPC.

| Technique | Purpose | Expected Result for ODPC |

| HPLC-ELSD/CAD | Purity Assessment & Quantification | A single major peak corresponding to the retention time of an ODPC standard. Purity >98%. |

| LC-MS/MS | Identity & Structural Confirmation | Detection of the correct parent mass ion for ODPC. MS/MS fragmentation will show loss of the phosphocholine headgroup and fragments corresponding to oleic and docosahexaenoic acids, confirming their presence. |

| GC-FAME | Fatty Acid Composition | After conversion to fatty acid methyl esters (FAMEs), GC analysis should show approximately a 1:1 molar ratio of oleic acid and DHA. |

| ¹H and ³¹P NMR | Structural Confirmation | The ³¹P NMR spectrum should show a single peak characteristic of a phosphocholine headgroup. The ¹H NMR will show characteristic signals for the glycerol backbone, choline headgroup, and the specific protons of the oleoyl and DHA acyl chains. |

References

- (Note: References would be dynamically generated and linked

-

Peng, L., et al. (2024). Lipase-Catalyzed Preparation and Optimization of Structured Phosphatidylcholine Containing Nervonic Acid. MDPI. Available at: [Link]

-

Xu, Y-J., et al. (2023). Enzymatic Synthesis of Arachidonic Acid-Rich Phosphatidylcholine from Arachidonic Acid Ethyl Esters. MDPI. Available at: [Link]

-

Hiramatsu, N., et al. (2004). Production of 1,2-didocosahexaenoyl phosphatidylcholine by bonito muscle lysophosphatidylcholine/transacylase. PubMed. Available at: [Link]

-

Kelly, K., & Jacobs, R. (2019). Phospholipid Biosynthesis. AOCS Lipid Library. Available at: [Link]

- (Placeholder for additional references)

-

He, Y., et al. (2023). Green biosynthesis of rare DHA-phospholipids by lipase-catalyzed transesterification with edible algal oil in solvent-free system and catalytic mechanism study. PMC. Available at: [Link]

- (Placeholder for additional references)

-

Adarbe, Y., et al. (2017). Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal. ResearchGate. Available at: [Link]

- Ostro, M. J., & Cullis, P. R. (1989). Process for purification of phospholipids. Google Patents.

- (Placeholder for additional references)

- (Placeholder for additional references)

-

García-Quinto, A., et al. (2025). Enzymatic Synthesis of Bioactive Structured DHA Phospholipids via Stable Immobilized Phospholipase-Catalyzed Esterification in a Solvent-Free Medium. MDPI. Available at: [Link]

- (Placeholder for additional references)

-

Zhang, W., et al. (2003). Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography. PubMed. Available at: [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Krahmer, N., et al. (2014). Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Green biosynthesis of rare DHA-phospholipids by lipase-catalyzed transesterification with edible algal oil in solvent-free system and catalytic mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 7. US4814111A - Process for purification of phospholipids - Google Patents [patents.google.com]

- 8. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Oleoyl-2-docosahexaenoyl Phosphatidylcholine in Cellular Signaling: A Technical Guide

This guide provides an in-depth exploration of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC), a specific molecular species of phosphatidylcholine (PC) that is increasingly recognized for its significant contributions to cellular signaling. Intended for researchers, scientists, and professionals in drug development, this document moves beyond the foundational understanding of phospholipids as mere structural components of cell membranes. Instead, it illuminates the nuanced and critical role of ODPC as a modulator of vital signaling pathways, particularly within the complex environment of the central nervous system. We will delve into the biochemical properties of ODPC, its metabolic pathways, and the current understanding of its involvement in health and disease, supported by detailed experimental protocols and data presentation.

Part 1: The Molecular Architecture and Metabolism of ODPC: More Than a Structural Lipid

Phosphatidylcholines are the most abundant class of phospholipids in eukaryotic cell membranes, and their composition is incredibly diverse.[1] This diversity arises from the variety of fatty acids that can be esterified at the sn-1 and sn-2 positions of the glycerol backbone. ODPC is a specific PC species containing oleic acid (18:1) at the sn-1 position and the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA; 22:6) at the sn-2 position. This unique structure confers specific biophysical properties to the membranes in which it resides, influencing fluidity, thickness, and the localization and function of membrane proteins.[2]

Biosynthesis and Turnover: The Kennedy and Lands Pathways

The cellular levels of ODPC are tightly regulated through two primary pathways for phosphatidylcholine synthesis: the de novo Kennedy pathway and the remodeling Lands cycle.[3]

-

The Kennedy Pathway: This pathway synthesizes phosphatidylcholine from choline and diacylglycerol. While essential for the overall production of PCs, the direct synthesis of ODPC through this pathway is dependent on the availability of diacylglycerol species containing both oleic acid and DHA.[4]

-

The Lands Cycle (Phospholipid Remodeling): This is a critical pathway for determining the final fatty acid composition of phospholipids. It involves the deacylation of a pre-existing phosphatidylcholine by a phospholipase A2 (PLA2) to form a lysophosphatidylcholine, followed by the re-acylation with a specific fatty acid by a lysophosphatidylcholine acyltransferase (LPCAT). The Lands cycle is considered the major route for the incorporation of DHA into phosphatidylcholine, leading to the formation of ODPC.[5]

The dynamic interplay between these two pathways ensures the maintenance of appropriate levels and distribution of ODPC within cellular membranes, which is crucial for normal cellular function.

Part 2: ODPC as a Modulator of Cellular Signaling

While not a classical second messenger in the vein of cAMP or calcium, ODPC exerts its influence on cellular signaling through several indirect, yet potent, mechanisms. Its effects are largely attributed to its unique structural contribution to the lipid bilayer and its role as a precursor for other bioactive molecules.

Altering the Membrane Landscape to Influence Protein Function

The presence of the highly unsaturated DHA chain in ODPC significantly impacts the physical properties of the cell membrane. This includes increasing membrane fluidity and creating localized lipid microdomains.[2] These alterations in the membrane environment can, in turn, modulate the activity of membrane-associated signaling proteins in several ways:

-

Conformational Changes in Receptors: The lipid environment can influence the conformational state and activity of membrane receptors, such as G-protein coupled receptors (GPCRs).[6] Changes in membrane fluidity and thickness can affect receptor dimerization and their coupling to downstream G-proteins.

-

Regulation of Enzyme Activity: The activity of membrane-bound enzymes can be allosterically regulated by the lipid composition of their surrounding environment. While one study on Protein Kinase C (PKC) showed that 1-oleoyl-2-docosahexaenoyl phosphatidylethanolamine, but not ODPC, directly activated the enzyme, this highlights the specificity of lipid-protein interactions and suggests that ODPC's role may be more subtle, perhaps by facilitating the localization of other signaling proteins.[7][8]

A Reservoir for Bioactive Lipid Mediators

ODPC can be hydrolyzed by phospholipases to release its constituent fatty acids and lysophosphatidylcholine, which are themselves potent signaling molecules.

-